molecular formula C22H24N2O5 B11153978 1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide

1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide

Cat. No.: B11153978
M. Wt: 396.4 g/mol
InChI Key: ULHYQNKZPPXBOL-UHFFFAOYSA-N
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Description

1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

The synthesis of 1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide involves multiple steps. The starting material is typically a furochromen derivative, which undergoes a series of reactions to introduce the prolinamide group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other furochromen derivatives, such as:

  • 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propionic acid
  • 7H-furo3,2-gbenzopyran-7-one derivatives These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of 1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide lies in its specific prolinamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

1-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-11-10-28-19-13(3)20-16(9-15(11)19)12(2)14(22(27)29-20)6-7-18(25)24-8-4-5-17(24)21(23)26/h9-10,17H,4-8H2,1-3H3,(H2,23,26)

InChI Key

ULHYQNKZPPXBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCC4C(=O)N)C)C

Origin of Product

United States

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